molecular formula C11H15NO B2455657 E-1-(2,4,6-trimethylphenyl)ethanone oxime CAS No. 22860-01-1

E-1-(2,4,6-trimethylphenyl)ethanone oxime

Cat. No.: B2455657
CAS No.: 22860-01-1
M. Wt: 177.247
InChI Key: UIVGQGKUFWHBFI-UHFFFAOYSA-N
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Description

E-1-(2,4,6-trimethylphenyl)ethanone oxime is an organic compound with the molecular formula C11H15NO. It is derived from ethanone, 1-(2,4,6-trimethylphenyl)-, which is also known as acetomesitylene. This compound is notable for its unique structural features, including the presence of three methyl groups on the aromatic ring and an oxime functional group. The oxime group is known for its ability to form stable complexes with various metal ions, making this compound of interest in various fields of research.

Preparation Methods

The synthesis of E-1-(2,4,6-trimethylphenyl)ethanone oxime typically involves the reaction of 1-(2,4,6-trimethylphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The key steps involve:

  • Dissolving 1-(2,4,6-trimethylphenyl)ethanone in ethanol.
  • Adding hydroxylamine hydrochloride and sodium acetate to the solution.
  • Heating the mixture under reflux for several hours.
  • Cooling the reaction mixture and filtering the precipitated product.
  • Recrystallizing the product from ethanol to obtain pure this compound.

Chemical Reactions Analysis

E-1-(2,4,6-trimethylphenyl)ethanone oxime undergoes various chemical reactions, including:

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form nitriles or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the methyl groups.

Common reagents and conditions used in these reactions include:

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major products formed from these reactions include amines, nitriles, nitro compounds, sulfonic acids, and halogenated derivatives.

Scientific Research Applications

E-1-(2,4,6-trimethylphenyl)ethanone oxime has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.

    Industry: The compound is used in the development of new materials, such as polymers and resins, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of E-1-(2,4,6-trimethylphenyl)ethanone oxime involves its interaction with metal ions and biological targets. The oxime group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological target.

Comparison with Similar Compounds

E-1-(2,4,6-trimethylphenyl)ethanone oxime can be compared with other similar compounds, such as:

    Acetophenone oxime: Lacks the three methyl groups on the aromatic ring, resulting in different chemical reactivity and biological activity.

    Benzophenone oxime: Contains a phenyl group instead of the trimethylphenyl group, leading to differences in steric and electronic effects.

    2,4,6-Trimethylbenzaldehyde oxime: Has an aldehyde group instead of a ketone group, affecting its chemical behavior and reactivity.

The uniqueness of this compound lies in the presence of the three methyl groups on the aromatic ring, which enhance its reactivity in electrophilic substitution reactions and its ability to form stable metal complexes.

Properties

IUPAC Name

(NE)-N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVGQGKUFWHBFI-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C(=N/O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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